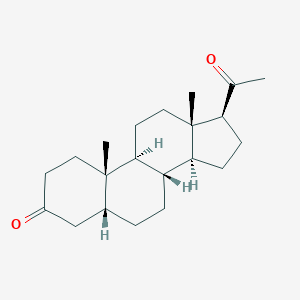

5beta-Pregnane-3,20-dione

Description

Properties

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-XWOJZHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878589 | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-23-4 | |

| Record name | 5β-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,20-Pregnanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Pregnanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5.beta.-Dihydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,20-PREGNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105J2Q45A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of 5β-Pregnane-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5β-Pregnane-3,20-dione, an endogenously significant stereoisomer of pregnanedione, serves as a critical metabolite of progesterone. Its unique A/B cis-ring fusion imparts distinct biological properties, making its synthesis a key area of interest for research in endocrinology, neurosteroids, and pharmacology. This technical guide provides a comprehensive overview of the primary synthesis pathways for 5β-Pregnane-3,20-dione, detailing both the highly specific biological route and the more scalable chemical methodologies. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system. It is designed to be a definitive resource, grounded in authoritative references, for professionals requiring a deep, practical understanding of this steroid's synthesis.

Introduction: The Stereochemical Importance of 5β-Pregnane-3,20-dione

Steroids are a class of lipids characterized by a four-ring core structure. Subtle variations in this structure, particularly in the stereochemistry of the ring junctions, can lead to profound differences in biological activity. 5β-Pregnane-3,20-dione is a prime example of this principle. It is a metabolite of progesterone, a pivotal hormone in the female reproductive cycle and pregnancy.[1] The defining feature of 5β-pregnane-3,20-dione is the cis-configuration of the A and B rings, which creates a bent molecular shape. This contrasts with its 5α-isomer, which has a planar A/B trans-fusion.

This structural distinction is not trivial; it governs how the molecule interacts with receptors and enzymes. For instance, unlike its 5α-counterpart, 5β-pregnane-3,20-dione has a very low affinity for the progesterone receptor.[2] Instead, it serves as a key intermediate in the biosynthesis of other neuroactive steroids like pregnanolone.[2] Understanding the synthesis of 5β-pregnane-3,20-dione is therefore fundamental to studying steroid metabolism, developing diagnostic markers for endocrine function, and designing novel therapeutic agents.

Part I: Biosynthesis via Enzymatic Reduction

The endogenous synthesis of 5β-pregnane-3,20-dione from progesterone is a remarkably specific process, catalyzed by the enzyme Δ4-3-ketosteroid 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1).[3][4] This enzyme is found predominantly in the liver and plays a crucial role in the catabolism of steroid hormones and the biosynthesis of bile acids.[4]

The Causality of Enzymatic Specificity

The remarkable stereospecificity of AKR1D1 arises from the precise architecture of its active site. The enzyme utilizes NADPH as a hydride donor.[5] The progesterone molecule is oriented within the active site such that the hydride from NADPH is delivered specifically to the β-face of the C5 position of the steroid's A-ring. A highly conserved tyrosine residue (Tyr58) acts as a general acid, protonating the C3 ketone and facilitating the reduction of the C4-C5 double bond.[5] This enzymatic control ensures the exclusive formation of the A/B cis-ring junction, a feat that is challenging to replicate with high fidelity through purely chemical means.

Figure 1: Enzymatic conversion of progesterone to 5β-pregnane-3,20-dione by AKR1D1.

Experimental Protocol: Preparative Enzymatic Synthesis

This protocol is adapted from established radiometric assays for AKR1D1 activity for a preparative-scale synthesis.[6]

Materials:

-

Recombinant human 5β-reductase (AKR1D1), purified

-

Progesterone

-

NADPH (tetrasodium salt)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (230-400 mesh)

-

Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve progesterone in a minimal volume of ethanol before adding it to the potassium phosphate buffer to a final concentration of 50-100 µM. Add NADPH to a final concentration of 200-500 µM.

-

Enzyme Addition: Equilibrate the reaction mixture to 37°C. Initiate the reaction by adding purified AKR1D1. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 µg/mL.

-

Incubation: Incubate the reaction at 37°C with gentle agitation. Monitor the reaction progress by TLC or HPLC by taking small aliquots over time (e.g., every 30 minutes). The reaction is typically complete within 2-4 hours.

-

Reaction Quenching and Extraction: Terminate the reaction by adding 3 volumes of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the steroids. Centrifuge to separate the phases.

-

Product Recovery: Carefully collect the upper organic layer. Repeat the extraction of the aqueous phase twice more with ethyl acetate. Pool the organic extracts.

-

Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity). Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Characterization: Combine the pure fractions, evaporate the solvent, and confirm the identity and purity of the 5β-pregnane-3,20-dione by NMR and mass spectrometry.

Part II: Chemical Synthesis via Catalytic Hydrogenation

For larger-scale synthesis, chemical methods are often more practical than enzymatic routes. The most common approach is the catalytic hydrogenation of the C4-C5 double bond of progesterone. The primary challenge here is controlling the stereochemistry to favor the desired 5β product over the thermodynamically more stable 5α isomer.

The Causality of Stereoselective Hydrogenation

The stereochemical outcome of the catalytic hydrogenation of α,β-unsaturated ketones like progesterone is highly dependent on the reaction conditions, particularly the pH.

-

Under Neutral or Acidic Conditions: The steroid molecule tends to adsorb onto the catalyst surface (e.g., Palladium) from its less hindered α-face. Subsequent delivery of hydrogen also occurs from this face, leading predominantly to the 5α-isomer with an A/B trans-fusion.

-

Under Basic Conditions: The presence of a base (e.g., potassium hydroxide) can promote the formation of an enolate intermediate. This changes the conformation of the A-ring and influences how the molecule interacts with the catalyst surface. Adsorption and subsequent hydrogenation are then favored from the β-face, resulting in the formation of the A/B cis-fused 5β-isomer.

Figure 2: Influence of pH on the stereochemical outcome of progesterone hydrogenation.

Experimental Protocol: Stereoselective Hydrogenation

This protocol is a generalized procedure for the synthesis of 5β-pregnane-3,20-dione, emphasizing conditions that favor the desired stereoisomer.

Materials:

-

Progesterone

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

Methodology:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve progesterone in anhydrous ethanol. Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Basification: Add a solution of potassium hydroxide in ethanol to the reaction mixture. The amount of base is critical and may require optimization, but a starting point is 0.5-1.0 equivalents relative to progesterone.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC until all the starting material is consumed.

-

Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Workup: Neutralize the filtrate with dilute HCl or acetic acid. Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water.

-

Extraction and Washing: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product will likely be a mixture of 5β and 5α isomers. Separate these by careful column chromatography on silica gel. The 5β isomer is generally more polar. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Data Presentation and Comparison

| Parameter | Enzymatic Synthesis (AKR1D1) | Chemical Synthesis (Catalytic Hydrogenation) |

| Stereoselectivity | Exclusively 5β-isomer | Mixture of 5β and 5α isomers; 5β favored under basic conditions |

| Reaction Conditions | Physiological (37°C, neutral pH) | Room temperature, elevated H₂ pressure, basic medium |

| Reagents | Purified enzyme, NADPH, buffer | Progesterone, Pd/C catalyst, H₂, base, solvents |

| Typical Yield | Moderate to high (dependent on enzyme activity and stability) | High (often >90% total pregnanediones) |

| Purity (Post-Purification) | Very high (>99%) | High (>98%), requires careful separation of isomers |

| Scalability | Limited by enzyme production and cost | Readily scalable for industrial quantities |

| Key Advantage | Perfect stereocontrol | Cost-effective for large scale |

| Key Disadvantage | Cost and scalability | Imperfect stereocontrol, requires isomer separation |

Conclusion and Future Outlook

The synthesis of 5β-pregnane-3,20-dione can be approached from two distinct and powerful directions. The enzymatic method using 5β-reductase offers unparalleled stereospecificity, yielding a pure product that is ideal for use as an analytical standard or in sensitive biological assays. Its primary limitations are the cost and complexity associated with producing and handling the enzyme. In contrast, catalytic hydrogenation is a robust and scalable chemical method suitable for producing larger quantities of material. However, this scalability comes at the cost of stereoselectivity, necessitating careful control of reaction conditions and rigorous purification to isolate the desired 5β-isomer.

The choice between these methods is therefore dictated by the specific needs of the researcher or drug development professional. For applications demanding the highest purity and absolute stereochemical fidelity, the enzymatic route is superior. For applications where larger quantities are required and downstream purification is feasible, chemical synthesis is the more pragmatic choice. Future research may focus on developing immobilized enzyme reactors to improve the scalability of the biosynthetic route or discovering more selective and efficient catalysts for the chemical hydrogenation, bridging the gap between these two essential methodologies.

References

-

Title: The crystal structure of progesterone 5beta-reductase from Digitalis lanata defines a novel class of short chain dehydrogenases/reductases. Source: Journal of Molecular Biology URL: [Link]

-

Title: 5β-Dihydroprogesterone Source: Wikipedia URL: [Link]

-

Title: 5β-Reductase Source: Wikipedia URL: [Link]

-

Title: The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea. Source: Endocrinology URL: [Link]

-

Title: 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). Source: The Journal of steroid biochemistry and molecular biology URL: [Link]

-

Title: Structure and Catalytic Mechanism of Human Steroid 5beta-reductase (AKR1D1). Source: Molecular and Cellular Endocrinology URL: [Link]

-

Title: Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). Source: Steroids URL: [Link]

-

Title: Pregnane-3,20-dione, (5β)- Source: NIST Chemistry WebBook URL: [Link]

-

Title: One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. Source: Chemistry – A European Journal URL: [Link]

-

Title: Progesterone Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3,20-Pregnanedione Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Separation, purification and identification of the components of a mixture. Source: The Royal Society of Chemistry URL: [Link]

-

Title: Progesterone and 5 beta-pregnanediol production by isolated fetal placental binucleate cells from sheep and goats. Source: The Journal of Endocrinology URL: [Link]

Sources

- 1. The crystal structure of progesterone 5beta-reductase from Digitalis lanata defines a novel class of short chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Novel approach to improve progesterone hydroxylation selectivity by CYP106A2 via rational design of adrenodoxin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

5β-Pregnane-3,20-dione: A Comprehensive Technical Guide to its Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone, is an endogenous neurosteroid and a key intermediate in the metabolic pathway of progesterone.[1] While often overshadowed by its more extensively studied precursor and downstream metabolites, 5β-pregnane-3,20-dione possesses a unique biological activity profile with significant implications for neuroscience and pharmacology. This technical guide provides an in-depth exploration of the synthesis, metabolism, molecular interactions, and physiological functions of 5β-pregnane-3,20-dione. We will delve into its role as a modulator of the pregnane X receptor (PXR) and the γ-aminobutyric acid type A (GABAA) receptor, elucidating the signaling pathways that underpin its anesthetic, anxiolytic, and tocolytic effects. Furthermore, this guide offers detailed experimental protocols for the quantification and functional characterization of this intriguing steroid, aiming to equip researchers with the necessary tools to further investigate its therapeutic potential.

Introduction: Beyond a Metabolic Intermediate

For many years, 5β-pregnane-3,20-dione was primarily regarded as a mere stepping stone in the conversion of progesterone to the more potent neuroactive steroids, pregnanolone and epipregnanolone.[1] However, a growing body of evidence has illuminated its intrinsic biological activities, demanding a re-evaluation of its physiological significance. Unlike its 5α-reduced isomer, 5α-dihydroprogesterone, which exhibits progestogenic activity, 5β-pregnane-3,20-dione has a very weak affinity for the progesterone receptor.[1] This distinction underscores a divergence in their functional roles, with 5β-pregnane-3,20-dione carving out its niche as a modulator of other critical signaling pathways.

This guide will navigate the multifaceted nature of 5β-pregnane-3,20-dione, moving from its biochemical origins to its complex interactions with key cellular receptors and culminating in its observed physiological and potential pathophysiological roles.

Synthesis and Metabolism: The 5β-Reduction Pathway

The biosynthesis of 5β-pregnane-3,20-dione is a critical enzymatic step in the metabolism of progesterone. The primary enzyme responsible for this conversion is steroid 5β-reductase (aldo-keto reductase 1D1 or AKR1D1).[1] This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of progesterone, resulting in the formation of the 5β-pregnane steroid backbone.

The metabolic fate of 5β-pregnane-3,20-dione is primarily directed towards the production of other neuroactive steroids. It serves as the immediate precursor for the synthesis of pregnanolone and epipregnanolone through the action of 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively.[1]

Figure 1: Metabolic pathway of 5β-Pregnane-3,20-dione synthesis and conversion.

Understanding this metabolic pathway is crucial for interpreting experimental results, as the observed physiological effects may be attributable to 5β-pregnane-3,20-dione itself or its downstream metabolites.

Molecular Mechanisms of Action: A Tale of Two Receptors

The biological functions of 5β-pregnane-3,20-dione are primarily mediated through its interaction with two key receptor systems: the pregnane X receptor (PXR) and the GABAA receptor.

Pregnane X Receptor (PXR) Agonism

5β-Pregnane-3,20-dione is a known, albeit weak, agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a pivotal role in xenobiotic and endobiotic metabolism.[2] PXR activation leads to the transcriptional regulation of a host of genes involved in detoxification, including cytochrome P450 enzymes (such as CYP3A4) and drug transporters.[3][4]

The activation of PXR by 5β-pregnane-3,20-dione has been implicated in the regulation of uterine contractility, suggesting a potential role in maintaining pregnancy.[1] This tocolytic effect may be mediated by PXR-induced changes in gene expression within the myometrium.

Figure 3: Positive allosteric modulation of the GABAA receptor by 5β-Pregnane-3,20-dione.

Physiological and Pharmacological Effects

The interactions of 5β-pregnane-3,20-dione with PXR and GABAA receptors translate into a range of observable physiological and pharmacological effects.

| Effect | Receptor Target | Mechanism of Action | Potential Therapeutic Application |

| Anesthetic/Sedative | GABAA Receptor | Positive allosteric modulation, leading to enhanced neuronal inhibition. [1] | Anesthesia, Sedation |

| Anxiolytic | GABAA Receptor | Potentiation of GABAergic neurotransmission in brain regions associated with anxiety. [1] | Anxiety Disorders |

| Antinociceptive | GABAA Receptor | Modulation of pain signaling pathways in the central and peripheral nervous system. [1] | Pain Management |

| Tocolytic | Pregnane X Receptor | PXR-mediated regulation of uterine contractility. [1] | Preterm Labor Prevention |

| Decreased Motor Activity | Unknown/Complex | Contrasting effects to its 5α-isomer suggest a complex central mechanism. [5] | Further research needed |

Experimental Protocols for the Study of 5β-Pregnane-3,20-dione

To facilitate further research into the biological functions of 5β-pregnane-3,20-dione, this section provides detailed, step-by-step methodologies for its quantification and functional characterization.

Quantification of 5β-Pregnane-3,20-dione in Biological Samples

Accurate quantification of 5β-pregnane-3,20-dione in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and metabolic studies. While radioimmunoassays (RIAs) have been historically used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the gold standard due to its superior specificity and sensitivity.

Protocol: LC-MS/MS Quantification of 5β-Pregnane-3,20-dione

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or serum, add an internal standard (e.g., deuterated 5β-pregnane-3,20-dione).

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5β-pregnane-3,20-dione and its internal standard.

-

Example transition for 5β-pregnane-3,20-dione: m/z 317.2 -> 299.2

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of 5β-pregnane-3,20-dione.

-

Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Functional Characterization: Radioligand Binding Assay for PXR

To investigate the interaction of 5β-pregnane-3,20-dione with the pregnane X receptor, a competitive radioligand binding assay can be employed. This assay measures the ability of the compound to displace a known radiolabeled PXR ligand.

Protocol: PXR Radioligand Binding Assay

-

Preparation of PXR-containing Cell Lysates:

-

Transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing human PXR.

-

After 48 hours, harvest the cells and prepare a cell lysate by sonication in a suitable buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

PXR-containing cell lysate (e.g., 50 µg of protein).

-

Radiolabeled PXR ligand (e.g., [³H]-SR12813) at a concentration near its Kd.

-

Varying concentrations of unlabeled 5β-pregnane-3,20-dione or a known PXR agonist (positive control).

-

Assay buffer to a final volume of 200 µL.

-

-

Incubate at room temperature for 2 hours with gentle agitation.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Functional Characterization: Electrophysiological Recording of GABAA Receptor Modulation

Patch-clamp electrophysiology is the definitive method for studying the modulation of ion channels like the GABAA receptor. This technique allows for the direct measurement of ion currents through the receptor in response to GABA and the modulatory effects of compounds like 5β-pregnane-3,20-dione.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use a cell line expressing the desired GABAA receptor subunits (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits) or primary cultured neurons.

-

Plate the cells on glass coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution containing physiological ion concentrations.

-

Use a glass micropipette filled with an internal solution (mimicking the intracellular environment) as the recording electrode.

-

-

Whole-Cell Recording:

-

Form a high-resistance seal (a "giga-seal") between the micropipette and the cell membrane.

-

Rupture the patch of membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply a brief pulse of GABA to the cell to elicit a baseline current response.

-

Co-apply GABA with varying concentrations of 5β-pregnane-3,20-dione.

-

Record the resulting currents using an amplifier and digitize the data for analysis.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of 5β-pregnane-3,20-dione.

-

Plot the potentiation of the GABA response as a function of the 5β-pregnane-3,20-dione concentration to determine its EC50 (the concentration that produces 50% of the maximal effect).

-

Future Directions and Therapeutic Potential

The unique pharmacological profile of 5β-pregnane-3,20-dione presents several exciting avenues for future research and therapeutic development.

-

Neuropsychiatric Disorders: Its anxiolytic and sedative properties make it a potential candidate for the development of novel treatments for anxiety disorders, sleep disorders, and epilepsy. Further investigation into its specific effects on different GABAA receptor subtypes could lead to the design of more targeted and effective therapies with fewer side effects.

-

Obstetrics: The tocolytic effects of 5β-pregnane-3,20-dione, mediated through PXR, warrant further exploration for the management of preterm labor. Understanding the downstream targets of PXR in the myometrium could reveal new strategies for preventing premature birth.

-

Pain Management: The antinociceptive effects of 5β-pregnane-3,20-dione suggest its potential as a non-opioid analgesic. Research into its mechanism of action in pain pathways could lead to the development of new pain management therapies.

Conclusion

5β-Pregnane-3,20-dione has emerged from the shadow of its more famous relatives to be recognized as a neuroactive steroid with a distinct and important biological role. Its dual action as a PXR agonist and a positive allosteric modulator of the GABAA receptor underpins a diverse range of physiological effects. This technical guide has provided a comprehensive overview of the current understanding of 5β-pregnane-3,20-dione, from its synthesis and metabolism to its molecular mechanisms and physiological consequences. The detailed experimental protocols included herein are intended to empower researchers to further unravel the complexities of this fascinating molecule and to explore its full therapeutic potential. As our knowledge of the intricate signaling networks within the body expands, so too will our appreciation for the subtle yet significant contributions of molecules like 5β-pregnane-3,20-dione.

References

-

5β-Dihydroprogesterone - Wikipedia. [Link]

-

3,20-Pregnanedione | C21H32O2 | CID 92745 - PubChem - NIH. [Link]

-

Modulation of the GABAA receptor by progesterone metabolites. [Link]

-

Functional evolution of the pregnane X receptor - PMC - NIH. [Link]

-

Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats - PubMed. [Link]

-

Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine - MDPI. [Link]

-

5β-Dihydrosteroids: Formation and Properties - PMC - PubMed Central - NIH. [Link]

-

Pregnane X receptor - Wikipedia. [Link]

-

Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC - PubMed Central. [Link]

-

and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

Radioligand Binding Assay | Gifford Bioscience. [Link]

-

The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed. [Link]

-

Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]

-

The role of pregnane X receptor (PXR) in substance metabolism - PMC - PubMed Central. [Link]

-

Neurosteroids and GABA-A Receptor Function - PMC - PubMed Central. [Link]

-

Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques - WADA. [Link]

-

The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea - PubMed. [Link]

-

A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC - NIH. [Link]

-

Neurosteroids and their potential as a safer class of general anesthetics - PMC. [Link]

-

Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC - NIH. [Link]

-

Radioligand binding methods: practical guide and tips - PubMed. [Link]

-

Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - MDPI. [Link]

-

Electrophysiology of ionotropic GABA receptors - PMC - PubMed Central. [Link]

-

Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC - NIH. [Link]

-

Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC. [Link]

-

Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - NIH. [Link]

-

Animal models for the study of anti-anxiety agents: a review - PubMed. [Link]

-

Tocolysis - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Regulation of the Pregnane X Receptor Signaling Pathway - KU ScholarWorks. [Link]

-

Animal models of anxiety and anxiolytic drug action - PubMed. [Link]

-

Prevention of Preterm Labour: 2011 Update on Tocolysis - PMC - NIH. [Link]

-

Mechanisms of action for tocolytics. | Download Scientific Diagram - ResearchGate. [Link]

-

Tocolysis: Present and future treatment options - PMC - PubMed Central. [Link]

-

Preventing Preterm Birth: The Search for Tocolytic Synergism - PMC - NIH. [Link]

-

Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana - PubMed. [Link]

Sources

- 1. Modulation of the GABAA receptor by progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre- and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to 5β-Pregnane-3,20-dione: A Key Intermediate in Human Steroid Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is an endogenous human metabolite and a critical intermediate in the catabolism of progesterone.[1] Far from being an inert byproduct, this neurosteroid plays significant roles in modulating neuronal activity and regulating gene expression through nuclear receptors. Its synthesis is exclusively catalyzed by Δ4-3-ketosteroid 5β-reductase (AKR1D1), placing this enzyme at a crucial nexus of steroid hormone inactivation, bile acid synthesis, and metabolic regulation.[2][3] This guide provides an in-depth examination of the biosynthesis, metabolic fate, physiological functions, and analytical quantification of 5β-pregnane-3,20-dione, offering field-proven insights and detailed protocols for professionals in drug development and biomedical research.

The 5β-Reduction Pathway: Biosynthesis and Metabolic Fate

The metabolic transformation of progesterone is a pivotal process for its clearance and the generation of bioactive derivatives. This process primarily diverges into two pathways defined by the stereospecific reduction of the double bond in the A-ring, catalyzed by either 5α- or 5β-reductase.

Biosynthesis from Progesterone

The synthesis of 5β-pregnane-3,20-dione is a committed step, catalyzed by a single enzyme in humans: Δ4-3-ketosteroid 5β-reductase, encoded by the AKR1D1 gene.[2] This enzyme is a member of the aldo-keto reductase superfamily and is predominantly expressed in the liver.[2]

-

Causality of the Pathway: The 5β-reduction of progesterone is a critical step for its inactivation, as 5β-pregnane-3,20-dione has a very low affinity for the progesterone receptor (approximately 1.2% of progesterone's affinity).[1] This metabolic route ensures the rapid clearance of progesterone while simultaneously producing metabolites with distinct biological activities. The activity of AKR1D1 is therefore a key determinant in regulating the balance between active progesterone and its downstream metabolites.[4]

Downstream Metabolism

Once formed, 5β-pregnane-3,20-dione is a substrate for further enzymatic conversions, leading to the formation of other neuroactive steroids and terminal metabolites for excretion.

-

Formation of Pregnanolone: 3α-hydroxysteroid dehydrogenases (3α-HSDs), such as those from the AKR1C family (AKR1C1-AKR1C4), reduce the 3-keto group to form 3α-hydroxy-5β-pregnan-20-one (pregnanolone).[5][6]

-

Formation of β-Pregnanediol: Pregnanolone can be further metabolized by 20α-hydroxysteroid dehydrogenase (20α-HSD) to form 5β-pregnane-3α,20α-diol (β-pregnanediol), a major urinary metabolite used to assess progesterone levels.[5][7]

The interplay of these enzymes dictates the profile of progesterone metabolites, which can have significant physiological consequences.[6][8]

Caption: Metabolic pathway of progesterone via the 5β-reductase route.

Physiological and Pharmacological Significance

5β-pregnane-3,20-dione is not merely an intermediate but an active signaling molecule. Its biological effects are mediated primarily through interactions with GABAA receptors and the Pregnane X Receptor (PXR).

Neuroactive Steroid Properties

-

GABAA Receptor Modulation: 5β-pregnane-3,20-dione acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA.[1] Although its potency is lower than its 5α-reduced counterpart, allopregnanolone, this activity contributes to the anesthetic, anxiolytic, and antinociceptive effects observed with progesterone administration.[1][9] The downstream metabolite, pregnanolone, is also a potent positive modulator of the GABAA receptor.[9]

Pregnane X Receptor (PXR) Activation

-

A Potent Endogenous Ligand: 5β-pregnane-3,20-dione is a potent ligand and activator of the Pregnane X Receptor (PXR), a nuclear receptor that functions as a xenosensor.[6][8]

-

Consequences for Drug Metabolism: PXR activation transcriptionally upregulates key drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of approximately 50% of all clinically used drugs.[8] This interaction is of paramount importance in drug development, as fluctuations in 5β-pregnane-3,20-dione levels (e.g., during pregnancy or hormonal therapy) can alter the pharmacokinetics of co-administered drugs.

Role in Pregnancy and Metabolic Homeostasis

-

Uterine Quiescence: 5β-reduced pregnanes may contribute to maintaining uterine quiescence during pregnancy, a tocolytic effect that could be mediated through PXR activation.[2] Plasma concentrations of 5β-pregnanes have been observed to decrease in late pregnancy, coinciding with a decrease in uterine 5β-reductase expression, suggesting a role in the timing of parturition.[2]

-

Metabolic Regulation: The enzyme responsible for its synthesis, AKR1D1, is integral to bile acid synthesis and glucocorticoid clearance.[3][10] Genetic deficiencies in AKR1D1 lead to bile acid deficiency and altered glucocorticoid metabolism.[2][10] Therefore, the flux through the 5β-reductase pathway, marked by the production of 5β-pregnane-3,20-dione, is intrinsically linked to hepatic lipid and carbohydrate metabolism.[4]

Caption: Key physiological and pharmacological actions of 5β-pregnane-3,20-dione.

Analytical Methodologies for Accurate Quantification

Accurate measurement of 5β-pregnane-3,20-dione in biological matrices is challenging due to its low physiological concentrations and the presence of its high-abundance stereoisomer, 5α-pregnane-3,20-dione. The choice of analytical method must be guided by the required sensitivity, specificity, and throughput.

Comparison of Analytical Platforms

| Feature | Radioimmunoassay (RIA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Competitive antigen binding | Separation of volatile derivatives by GC, detection by MS | Separation by HPLC, detection by tandem MS |

| Specificity | Moderate; prone to cross-reactivity with isomers (e.g., 1.8% with 5β-isomer in one assay).[11] | High; requires derivatization | Very High; structural confirmation via fragmentation |

| Sensitivity | Picogram (pg) range | Picogram (pg) to femtogram (fg) range | Picogram (pg) to femtogram (fg) range |

| Throughput | High | Low to Medium | Medium to High |

| Sample Prep | Extraction & Chromatography | Extraction, Derivatization | Extraction (e.g., LLE or SPE) |

| Key Advantage | High throughput, established | Excellent chromatographic resolution of isomers | High specificity and sensitivity without derivatization |

| Key Limitation | Antibody specificity is critical | Requires derivatization, longer run times | Potential for ion suppression from matrix |

Protocol: Quantification by LC-MS/MS

This protocol provides a self-validating system for the robust quantification of 5β-pregnane-3,20-dione in human plasma, incorporating an internal standard to control for extraction efficiency and matrix effects.

3.2.1. Materials and Reagents

-

Reference Standards: 5β-Pregnane-3,20-dione, 5β-Pregnane-3,20-dione-d8 (Internal Standard, IS)

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water; Methyl tert-butyl ether (MTBE)

-

Plasma Samples: Collected in K2-EDTA tubes, stored at -80°C

3.2.2. Step-by-Step Methodology

-

Sample Thawing & Spiking: Thaw plasma samples on ice. In a 2 mL polypropylene tube, add 200 µL of plasma. Spike with 10 µL of IS working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 5 ng/mL. Vortex briefly.

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of MTBE to each sample.

-

Cap and vortex vigorously for 2 minutes. Causality: MTBE efficiently extracts non-polar steroids while minimizing co-extraction of phospholipids compared to other ethers.

-

Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

-

-

Dry-Down:

-

Carefully transfer the upper organic layer (~950 µL) to a new 1.5 mL tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Causality: This step concentrates the analyte and removes the extraction solvent, which is incompatible with the aqueous mobile phase.

-

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water. Vortex for 30 seconds to ensure complete dissolution.

-

LC-MS/MS Analysis:

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: A C18 column provides excellent retention and separation for steroids. The key to separating 5α and 5β isomers is a well-optimized gradient.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions:

-

5β-Pregnane-3,20-dione: Q1: 317.2 -> Q3: 161.1 (Quantifier), 245.2 (Qualifier)

-

5β-Pregnane-3,20-dione-d8 (IS): Q1: 325.2 -> Q3: 165.1

-

-

Validation: The protocol is validated by monitoring the area ratio of the analyte to the IS. The qualifier ion ratio must remain constant across all samples and calibrators to confirm identity.

-

Sources

- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5β-Dihydrosteroids: Formation and Properties | MDPI [mdpi.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Pregnanediol | Rupa Health [rupahealth.com]

- 6. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. b-Pregnanediol | Rupa Health [rupahealth.com]

- 8. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 5β-Reductase (AKR1D1) and its Pivotal Role in 5β-Pregnane-3,20-dione Synthesis

This technical guide provides a comprehensive exploration of 5β-reductase (Aldo-Keto Reductase 1D1 or AKR1D1), focusing on its essential function in the synthesis of 5β-pregnane-3,20-dione from progesterone. Designed for researchers, scientists, and drug development professionals, this document delves into the enzyme's structural biology, catalytic mechanism, regulation, and physiological significance, while also providing detailed, field-proven methodologies for its study.

Introduction: Beyond a Simple Metabolic Step

The metabolism of steroid hormones is a critical regulatory network that dictates the availability and action of potent signaling molecules. Within this network, the conversion of progesterone to its dihydro-metabolites represents a key control point. While 5α-reduction often leads to the potentiation of androgenic steroids, the 5β-reduction pathway, catalyzed exclusively in humans by 5β-reductase (AKR1D1), is a primary route for steroid hormone inactivation and clearance[1][2].

AKR1D1 catalyzes the stereospecific reduction of the C4-C5 double bond in Δ4-3-oxosteroids, including progesterone, using NADPH as a cofactor[3][4]. This reaction is unique as it introduces a 90° bend at the A/B ring junction, creating a cis-configured 5β-dihydrosteroid[1][5]. The product of progesterone reduction, 5β-pregnane-3,20-dione (also known as 5β-dihydroprogesterone), is not merely an inactive metabolite but a molecule with its own emerging biological profile, acting as a neurosteroid and a precursor to other active compounds[2]. Furthermore, AKR1D1's role is indispensable in bile acid biosynthesis, where this same A/B cis-ring configuration is essential for the emulsifying properties of bile acids[3][5][6].

Understanding the intricacies of AKR1D1 function is therefore paramount for research in endocrinology, hepatology, neuropharmacology, and drug metabolism. Dysregulation of this enzyme is linked to metabolic diseases, and its activity can significantly impact the pharmacokinetics of steroid-based drugs[7][8].

The Steroidogenic Pathway: Progesterone to 5β-Pregnanedione

The conversion of progesterone to 5β-pregnane-3,20-dione is the committing step in the 5β-reduction pathway of progesterone metabolism. This pathway serves primarily to terminate the potent progestogenic signal of progesterone. Following its formation, 5β-pregnane-3,20-dione can be further metabolized by hydroxysteroid dehydrogenases (HSDs) to form various pregnanolones, such as pregnanolone (3α-hydroxy-5β-pregnan-20-one), which have distinct biological activities, notably as modulators of the GABA-A receptor in the central nervous system[2].

Structural Biology and Catalytic Mechanism of AKR1D1

The catalytic activity of AKR1D1 is dictated by its three-dimensional structure, which has been elucidated through X-ray crystallography, including in complex with progesterone[1][5][9]. AKR1D1 is a member of the aldo-keto reductase (AKR) superfamily, characterized by a (α/β)8-barrel structural fold[9].

Key Structural and Mechanistic Insights:

-

Substrate Binding: Progesterone binds in a deep active site cleft, positioning its β-face towards the nicotinamide ring of the NADPH cofactor[9]. This orientation is crucial for the stereospecific hydride transfer.

-

The Catalytic Dyad: Unlike many AKRs that possess a catalytic tetrad, AKR1D1 features a critical Tyr58 and Glu120 dyad. The C3-ketone of progesterone accepts hydrogen bonds from both Tyr58 and Glu120[5][9]. This interaction polarizes the carbonyl bond, facilitating the subsequent hydride attack. The substitution of a conserved histidine with Glu120 in AKR1D1 is a key feature that allows the steroid to bind deeper in the active site, favoring the reduction of the C4-C5 double bond over the C3-ketone[1][9][10].

-

Hydride Transfer: The reaction proceeds via a direct, 4-pro-(R)-hydride transfer from the re-face of the NADPH nicotinamide ring to the C5 position of the progesterone A-ring[5][9]. This establishes the cis-A/B ring junction characteristic of 5β-steroids.

-

Protonation: The resulting enolate intermediate is subsequently protonated at C4 to yield the final product, 5β-pregnane-3,20-dione.

Enzyme Kinetics and Substrate Specificity

AKR1D1 is a proficient enzyme capable of reducing a wide range of Δ4-3-ketosteroids, including C19 (androgens), C21 (progestogens, glucocorticoids), and C27 (bile acid precursors) steroids[3]. However, the efficiency of the reaction varies depending on the substrate structure. While systematic kinetic data for progesterone can vary between studies, it is an efficiently metabolized substrate[4][10][11].

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| Δ4-Androstene-3,17-dione | 0.3 ± 0.0 | 9.0 ± 0.1 | 30.0 | [10] |

| Cortisone | 15.1 ± 1.2 | 11.7 ± 0.4 | 0.8 | [10] |

| Progesterone | ~1-5 | ~5-10 | N/A | [4][10][11] |

| Testosterone | 0.5 ± 0.1 | 10.1 ± 0.2 | 20.2 | [3] |

| Note: Precise kinetic constants for progesterone show variability in the literature; these are representative ranges. Substrate inhibition has been observed with certain C19 and C21 steroids[3]. |

Regulation of AKR1D1 Expression and Activity

The expression and activity of AKR1D1 are subject to complex regulation, ensuring that steroid and bile acid homeostasis is maintained.

-

Transcriptional Regulation: The AKR1D1 gene is regulated by several nuclear receptors.

-

Bile Acids: The primary bile acid chenodeoxycholic acid (CDCA) represses AKR1D1 expression, likely through the farnesoid X receptor (FXR), creating a negative feedback loop for its own synthesis[7][12]. Conversely, cholic acid (CA) can upregulate AKR1D1 expression[12].

-

Glucocorticoids: Synthetic glucocorticoids like dexamethasone have been shown to down-regulate AKR1D1 expression and activity. This may represent a feed-forward mechanism that augments glucocorticoid action by reducing their clearance[7].

-

Other Factors: The peroxisome proliferator-activated receptor-α (PPARα) has also been shown to transcriptionally down-regulate AKR1D1[7].

-

-

Disease States: In non-alcoholic fatty liver disease (NAFLD), hepatic AKR1D1 expression is decreased, and this reduction correlates with the severity of steatosis, inflammation, and fibrosis[13]. This dysregulation can disrupt both steroid and bile acid homeostasis, potentially contributing to the pathogenesis of metabolic disease[7][13].

Methodologies for the Study of AKR1D1

Expression and Purification of Recombinant Human AKR1D1

Obtaining highly pure, active enzyme is the first critical step for in-depth biochemical and structural analysis. The following protocol is a robust method for expressing and purifying His-tagged AKR1D1 from E. coli.

Protocol 1: Recombinant AKR1D1 Expression and Purification

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)) with an expression vector (e.g., pET28b) containing the human AKR1D1 cDNA sequence with an N-terminal His-tag[14][15]. Plate on LB agar with appropriate antibiotic selection (e.g., kanamycin).

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8[14].

-

Induction: Cool the culture to 25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate at 25°C for 4-24 hours with shaking[14][16]. Rationale: Lower temperature and longer incubation often improve the yield of soluble, correctly folded protein.

-

Cell Harvest: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). Discard the supernatant.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 0.5 M NaCl, 20 mM imidazole, with protease inhibitors). Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant containing the soluble His-tagged AKR1D1.

-

IMAC Purification: Apply the clarified lysate to a Ni-Sepharose or other nickel-charged immobilized metal affinity chromatography (IMAC) column pre-equilibrated with lysis buffer[15].

-

Wash: Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40-60 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged AKR1D1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Verification: Confirm the purity and size (~37 kDa) of the eluted protein using SDS-PAGE. Confirm protein identity via Western blot or mass spectrometry.

-

Buffer Exchange/Storage: If required, perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store aliquots at -80°C.

Enzymatic Assay of AKR1D1 Activity

Measuring the enzymatic conversion of progesterone to 5β-pregnane-3,20-dione can be accomplished through various methods. A radiometric assay using a labeled substrate is highly sensitive and specific.

Protocol 2: Radiometric Assay for AKR1D1 Activity

-

Reaction Cocktail Preparation: Prepare a master mix to minimize pipetting errors. For a final volume of 200 µL, the reaction should contain 100 mM potassium phosphate buffer (pH 6.0-7.4), 200 µM NADPH, and the progesterone substrate[15]. The substrate mix should consist of unlabeled progesterone (e.g., 8 µM) spiked with [4-14C]-progesterone (e.g., 2 µM, ~40,000 dpm)[15]. Rationale: pH 6.0 is often optimal for in vitro activity, but physiological pH 7.4 should also be tested. The use of cold substrate ensures concentrations are in a measurable kinetic range while the tracer provides the signal.

-

Reaction Initiation: Pre-warm aliquots of the reaction cocktail to 37°C. Initiate the reaction by adding a known amount of purified AKR1D1 enzyme (e.g., 0.5-2 µg).

-

Incubation and Quenching: Incubate at 37°C. At specific time points (e.g., 0, 5, 10, 20 minutes) to ensure measurement within the linear range of the reaction, quench the reaction by adding 1 mL of ice-cold, water-saturated ethyl acetate[15].

-

Steroid Extraction: Vortex the quenched reaction vigorously for 30 seconds to extract the steroids into the organic phase. Centrifuge briefly to separate the phases and transfer the upper ethyl acetate layer to a new tube. Repeat the extraction once more.

-

Sample Preparation for TLC: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the steroid residue in a small volume (e.g., 50 µL) of ethyl acetate.

-

Thin-Layer Chromatography (TLC): Spot the re-dissolved sample onto a silica TLC plate (e.g., LK6D) alongside standards for progesterone and 5β-pregnane-3,20-dione[3]. Develop the plate in a suitable solvent system (e.g., chloroform:ethyl acetate 4:1 v/v).

-

Quantification: Visualize the standard spots (e.g., under UV light or with iodine vapor). Scrape the corresponding areas for the substrate (progesterone) and product (5β-pregnane-3,20-dione) from the sample lanes into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculation: Calculate the percentage of substrate converted to product at each time point. Determine the initial velocity of the reaction (nmol product/min/mg enzyme) from the linear portion of the time course.

Quantification of 5β-Pregnane-3,20-dione by LC-MS/MS

For quantifying the product in complex biological matrices (e.g., cell culture media, plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior specificity and sensitivity.

Protocol 3: LC-MS/MS Quantification Workflow

-

Sample Preparation:

-

To 100 µL of sample (e.g., plasma, cell media), add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., d4-5β-pregnane-3,20-dione). The IS is critical for correcting for extraction losses and matrix effects.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed.

-

Alternatively, for cleaner extracts, perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Transfer the supernatant (from precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness under nitrogen.

-

-

Derivatization (Optional but Recommended): The C3 and C20 keto groups of pregnanediones have poor ionization efficiency. Derivatization with hydroxylamine to form oximes significantly enhances signal intensity in positive electrospray ionization (ESI) mode[17]. Reconstitute the dried extract in a hydroxylamine solution in an appropriate buffer and heat (e.g., 60°C for 30 min).

-

Final Sample Preparation: After derivatization, dry the sample again and reconstitute in the initial mobile phase (e.g., 50:50 methanol:water).

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH)[18].

-

Use a gradient elution with mobile phases such as (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid. A typical gradient might run from 50% B to 95% B over several minutes to separate the analyte from isomers and other matrix components.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Scheduled or Dynamic Multiple Reaction Monitoring (MRM) for maximum sensitivity[19].

-

Optimize at least two MRM transitions for both the analyte (5β-pregnane-3,20-dione) and the internal standard. For the oxime derivative, the precursor ion will be [M+H]+. The product ions will result from characteristic fragmentation of the steroid backbone.

-

-

Quantification: Generate a standard curve using known concentrations of 5β-pregnane-3,20-dione prepared in a surrogate matrix (e.g., charcoal-stripped serum). Plot the ratio of the analyte peak area to the IS peak area against concentration. Determine the concentration in unknown samples by interpolation from this curve.

Inhibitors and Drug Development Implications

Targeting steroid-metabolizing enzymes is a proven therapeutic strategy. While AKR1D1 is not a primary drug target itself, understanding its inhibition profile is crucial for predicting drug-drug interactions and off-target effects.

-

Finasteride: This well-known 5α-reductase inhibitor, used to treat benign prostatic hyperplasia and androgenic alopecia, also acts as a competitive inhibitor of AKR1D1. However, its affinity for AKR1D1 is much lower (Ki ≈ 2.1 µM) than for its primary targets[20]. Unlike its mechanism-based inactivation of 5α-reductase, it does not form a covalent adduct with NADPH in the AKR1D1 active site[20]. This off-target inhibition is unlikely to be clinically significant at therapeutic doses but is an important consideration in experimental settings.

-

Bile Acids: Chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) are potent non-competitive inhibitors of AKR1D1[2][3]. This suggests a feedback inhibition mechanism where the end-products of the bile acid synthesis pathway can directly regulate a key enzyme in their own formation, independent of transcriptional control[3].

-

NSAIDs: Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) that are potent inhibitors of the structurally related AKR1C enzymes do not inhibit AKR1D1[2][3]. This selectivity is important for the development of specific AKR1C inhibitors, as avoiding AKR1D1 inhibition would prevent disruption of bile acid metabolism.

The central role of AKR1D1 in clearing glucocorticoids, progestogens, and androgens means that the development of any specific AKR1D1 inhibitor for therapeutic purposes would require careful consideration of its wide-ranging effects on systemic and hepatic steroid homeostasis.

Conclusion and Future Directions

5β-reductase (AKR1D1) is a unique and pivotal enzyme in human steroid metabolism. Its synthesis of 5β-pregnane-3,20-dione from progesterone is a key step in hormonal inactivation, with downstream metabolites possessing important neuroactive properties. Its indispensable role in bile acid synthesis further highlights its importance in hepatic function and overall metabolic health. For researchers and drug developers, a thorough understanding of AKR1D1's mechanism, regulation, and substrate specificity is essential. The methodologies detailed in this guide provide a robust framework for investigating this enzyme's function in both physiological and pathological contexts. Future research will likely focus on further elucidating the complex transcriptional network regulating AKR1D1 in metabolic diseases and exploring the full spectrum of biological activities of 5β-reduced steroids.

References

-

Di Costanzo, L., Drury, J. E., Penning, T. M., & Christianson, D. W. (2008). Crystal structure of human liver Delta4-3-ketosteroid 5beta-reductase (AKR1D1) and implications for substrate binding and catalysis. Journal of Biological Chemistry, 283(24), 16830–16839. [Link]

-

Shutevska, K., & Kapedanovska, A. (2025). Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications. Acta Pharmaceutica, 75(2). [Link]

-

Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2009). Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1). Molecular and Cellular Endocrinology, 301(1-2), 191–198. [Link]

-

Penning, T. M., & Jin, Y. (2021). 5β-Dihydrosteroids: Formation and Properties. International Journal of Molecular Sciences, 22(16), 8894. [Link]

-

Shutevska, K., & Kapedanovska, A. (2025). Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications. Acta Pharmaceutica. [Link]

-

Valanejad, L., Kiefer, K., Nadolny, C., Shiffka, S., & Deng, R. (2017). Differential Feedback Regulation of Δ4-3-Oxosteroid 5β-Reductase Expression by Bile Acids. PLoS One, 12(1), e0170937. [Link]

-

Shutevska, K., & Kapedanovska, A. (2025). Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications. Acta Pharmaceutica, 75(2). [Link]

-

Drury, J. E., Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2011). Steroid 5β-reductase (AKR1D1): Purification and characterization. Methods in Enzymology, 489, 149-163. [Link]

-

GeneCards. AKR1D1 Gene. The Human Gene Compendium. [Link]

-

ResearchGate. (n.d.). Functions and regulation of AKR1D1 in bile acid synthesis and steroid... [Link]

-

Jin, Y., & Penning, T. M. (2014). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). The Journal of steroid biochemistry and molecular biology, 143, 191–203. [Link]

-

Chen, M., Drury, J. E., & Penning, T. M. (2011). Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). Steroids, 76(5), 484–490. [Link]

-

Drury, J. E., Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2009). Inhibition of human steroid 5β-reductase (AKR1D1) by finasteride and structure of the enzyme-inhibitor complex. The Journal of biological chemistry, 284(30), 19786–19790. [Link]

-

Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2009). Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1). Molecular and Cellular Endocrinology, 301(1-2), 191-198. [Link]

-

Chen, M., Jin, Y., & Penning, T. M. (2014). Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis. The Biochemical journal, 462(1), 163–171. [Link]

-

Nikolaou, N., et al. (2019). AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease. Molecular Metabolism, 25, 69-83. [Link]

-

Nikolaou, N., et al. (2019). AKR1D1 regulates glucocorticoid availability and glucocorticoid receptor activation in human hepatoma cells. The Journal of steroid biochemistry and molecular biology, 188, 150-159. [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 5b-Pregnanediol. [Link]

-

ResearchGate. (n.d.). Progesterone metabolism by AKR1D1 and AKR1Cs in pregnancy. [Link]

-

Petraroli, A., et al. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. International Journal of Molecular Sciences, 24(10), 8909. [Link]

-

Wikipedia. (n.d.). 5β-Reductase. [Link]

-

ResearchGate. (n.d.). Ordered bi bi kinetic mechanism for AKR1D1. [Link]

-

Gilligan, L. C., et al. (2021). The role of 5-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies. The Journal of steroid biochemistry and molecular biology, 208, 105808. [Link]

-

Maruo, Y., et al. (2011). Inhibitory effect of 5β-pregnane-3α,20β-diol on transcriptional activity and enzyme activity of human bilirubin UDP-glucuronosyltransferase. Pediatric research, 70(4), 347–351. [Link]

-

ResearchGate. (n.d.). Steroid 5β-reductase (AKR1D1): Purification and characterization. [Link]

-

Nikolaou, N., et al. (2021). Differential activity and expression of human 5β-reductase (AKR1D1) splice variants. Journal of Endocrinology, 249(1), 1-13. [Link]

-

ResearchGate. (n.d.). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone... [Link]

-

Agilent Technologies. (n.d.). Progesterone Metabolism in Serum. [Link]

-

Chen, M., et al. (2019). Human and Murine Steroid 5β-Reductases (AKR1D1 and AKR1D4): Insights into the Role of the Catalytic Glutamic Acid. Biochemistry, 58(15), 2026-2036. [Link]

-

Azzouni, F., & Mohler, M. L. (2012). The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases. Advances in urology, 2012, 530121. [Link]

-

Rižner, T. L., et al. (2016). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLoS One, 11(5), e0155709. [Link]

-

Drury, J. E., et al. (2010). The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function. The Journal of biological chemistry, 285(41), 31679–31687. [Link]

-

Wikipedia. (n.d.). 5α-Reductase. [Link]

-

Bäckström, T., et al. (1997). Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states. Brain research, 764(1-2), 173–181. [Link]

-

Holzer, I., et al. (2021). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International journal of molecular sciences, 22(17), 9159. [Link]

-

Melcangi, R. C., & Panzica, G. (2014). Measurement of steroid levels by GC/MS/MS. Protocols.io. [Link]

-

Wikipedia. (n.d.). 5α-Pregnan-17α-ol-3,20-dione. [Link]

-

Shackleton, C. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Molecular and cellular endocrinology, 327(1-2), 38–48. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759). [Link]

-

Watanabe, F., et al. (1996). Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes. Biological & Pharmaceutical Bulletin, 19(4), 596-599. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5β-Reductase - Wikipedia [en.wikipedia.org]

- 5. Crystal structure of human liver Delta4-3-ketosteroid 5beta-reductase (AKR1D1) and implications for substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of 5-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human and Murine Steroid 5β-Reductases (AKR1D1 and AKR1D4): Insights into the Role of the Catalytic Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Feedback Regulation of Δ4-3-Oxosteroid 5β-Reductase Expression by Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications [hrcak.srce.hr]

- 15. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. hpst.cz [hpst.cz]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of Human Steroid 5β-Reductase (AKR1D1) by Finasteride and Structure of the Enzyme-Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 5β-Pregnane-3,20-dione in Progesterone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5β-Pregnane-3,20-dione

In the intricate landscape of steroid hormone biosynthesis and pharmaceutical production, intermediates often hold the key to efficient and stereospecific synthesis. 5β-Pregnane-3,20-dione, a progesterone metabolite, emerges as a pivotal molecule in both biological systems and synthetic pathways. Its unique stereochemistry, characterized by the cis-fusion of the A and B rings, presents both a challenge and an opportunity in the synthesis of progesterone and its analogues. This guide provides an in-depth exploration of 5β-Pregnane-3,20-dione, from its fundamental biochemical role to its practical application as a strategic intermediate in drug development. We will delve into the enzymatic and microbial synthesis routes, detailed analytical characterization, and the broader context of industrial progesterone production.

Biochemical Context: The 5β-Pathway of Progesterone Metabolism

Progesterone, a central hormone in the reproductive cycle and pregnancy, undergoes extensive metabolism in the body to regulate its activity and facilitate its clearance. One of the major metabolic routes is the 5β-reductase pathway, which leads to the formation of 5β-pregnane derivatives. The initial and rate-limiting step in this pathway is the conversion of progesterone to 5β-pregnane-3,20-dione.[1]

This transformation is catalyzed by the enzyme 5β-reductase (AKR1D1) , a member of the aldo-keto reductase superfamily.[2] This enzyme utilizes NADPH as a cofactor to stereospecifically reduce the Δ4 double bond of progesterone, resulting in the characteristic bent A/B ring junction of the 5β-pregnane skeleton.

Figure 1. The initial step in the 5β-metabolic pathway of progesterone.

Understanding this biochemical pathway is crucial for several reasons. For toxicologists and pharmacologists, it provides insight into the natural disposition of progesterone. For synthetic chemists and biotechnologists, it offers a blueprint for the stereoselective synthesis of 5β-pregnane derivatives.

Synthesis of 5β-Pregnane-3,20-dione: Enzymatic and Microbial Approaches